

Potential Therapeutic Applications of 6-Aldehydoisooophiopogonone B: A Technical Guide

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Compound of Interest

Compound Name: 6-Aldehydoisooophiopogonone B

Cat. No.: B15587266

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisooophiopogonone B, a homoisoflavonoid primarily isolated from the tuberous roots of *Ophiopogon japonicus*, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of **6-Aldehydoisooophiopogonone B**'s biological activities, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts.

Introduction

Ophiopogon japonicus (Thunb.) Ker Gawl., a traditional Chinese medicine, is a rich source of various bioactive compounds, including steroidal saponins, polysaccharides, and homoisoflavonoids.[1][2][3] Among these, homoisoflavonoids have demonstrated a range of pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer effects.[1][4]

6-Aldehydoisooophiopogonone B, also referred to in some literature as desmethylisooophiopogonone B [5,7-dihydroxy-3-(4'-hydroxybenzyl)-8-methyl-chromone], is a constituent of this class of compounds. Emerging evidence suggests its potential as a modulator of key signaling pathways involved in inflammation and cellular proliferation. This

guide aims to consolidate the existing data on **6-Aldehydoisoophiopogonone B** and provide a foundational resource for researchers exploring its therapeutic utility.

Anti-Inflammatory Applications

The anti-inflammatory properties of **6-Aldehydoisoophiopogonone B** are attributed to its ability to modulate key inflammatory mediators and signaling pathways.

Quantitative Data: Inhibition of Inflammatory Mediators

The primary quantitative data available for the anti-inflammatory activity of **6-Aldehydoisoophiopogonone B** is its inhibition of nitric oxide (NO) production.

Compound	Cell Line	Inflammatory Stimulus	Inhibitory Target	IC50 Value	Reference
6-Aldehydoisoophiopogonone B (desmethylophiopogonone B)	RAW 264.7 Macrophages	Lipopolysaccharide (LPS)	Nitric Oxide (NO)	14.1 ± 1.5 µg/mL	[5]

Mechanism of Action: MAPK Signaling Pathway

Research on homoisoflavonoids from *Ophiopogon japonicus* suggests that their anti-inflammatory effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, these compounds have been shown to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK), which are crucial for the production of pro-inflammatory mediators.

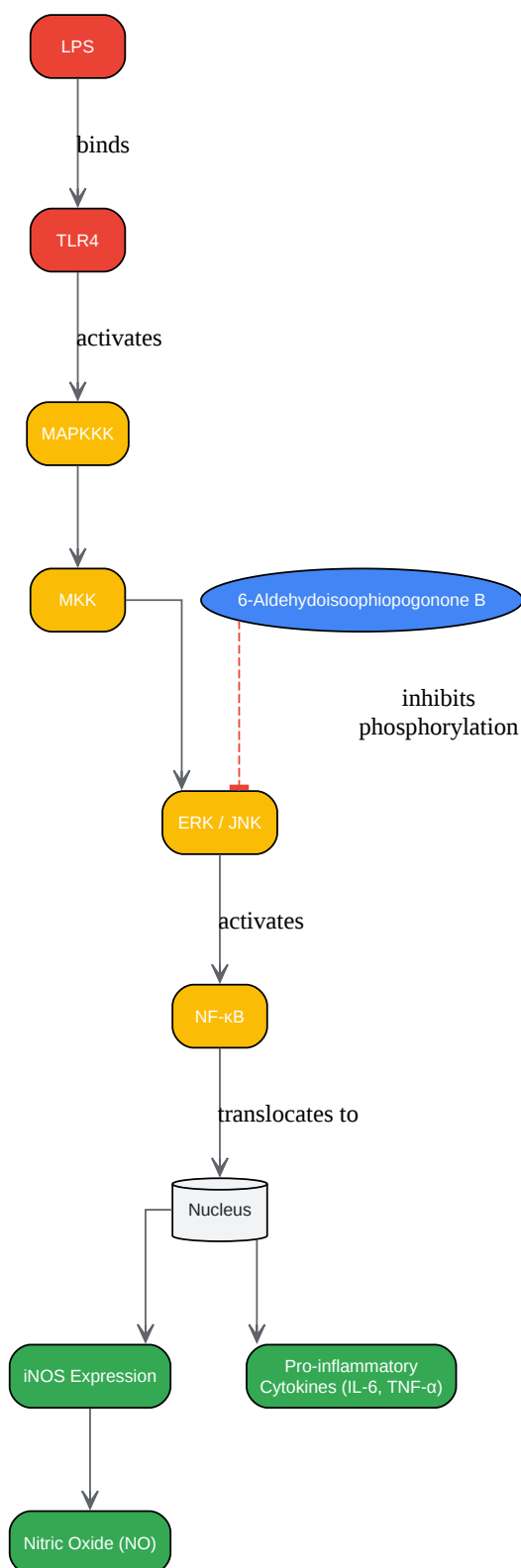


Figure 1. Proposed Anti-Inflammatory Mechanism of 6-Aldehydoisophiopogonone B

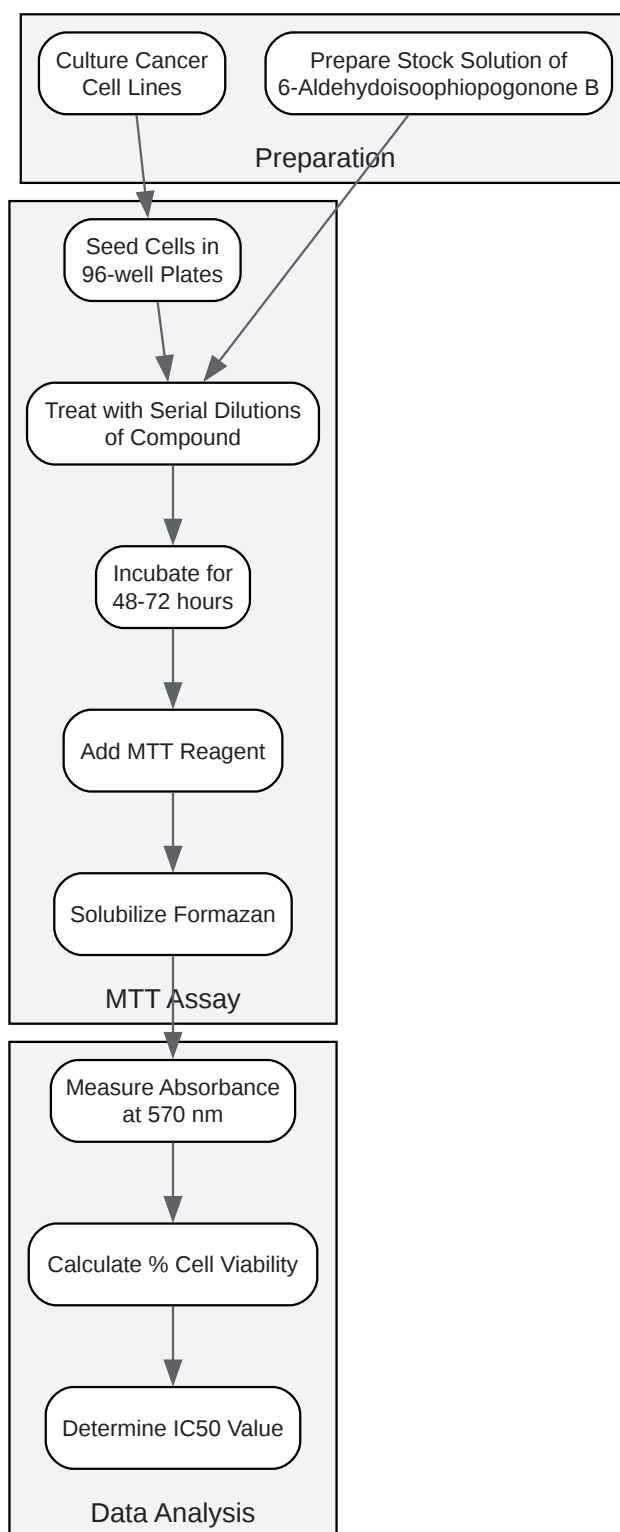


Figure 2. Workflow for In Vitro Anticancer Activity Assessment

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